Axelopran, also known as TD-1211, is a small molecule drug primarily developed as a peripherally restricted antagonist of the μ-opioid receptor. It is designed to address conditions such as opioid-induced constipation and other digestive system disorders. The compound's development is spearheaded by Theravance Biopharma, Inc., and it has undergone various clinical trials to evaluate its efficacy and safety profile in humans .
Axelopran belongs to the class of μ-opioid receptor antagonists. Its primary therapeutic applications are in the treatment of gastrointestinal disorders, particularly those related to opioid use. The compound's unique mechanism allows it to mitigate the side effects of opioids without affecting their analgesic properties, making it a significant candidate in pain management strategies .
The synthesis of axelopran involves several key steps that focus on optimizing its pharmacological properties. The compound is synthesized through a series of chemical reactions that include reductive amination and hydrolysis processes. Initial steps involve the reaction of aldehydes with amines, followed by the introduction of various functional groups to enhance receptor binding affinity and selectivity.
Axelopran has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 455.61 g/mol. The InChIKey for axelopran is ATLYLVPZNWDJBW-KIHHCIJBSA-N, which helps in identifying the compound in chemical databases.
Axelopran undergoes various chemical reactions that are crucial for its synthesis and functionalization. Key reactions include:
These reactions are carefully controlled to ensure that the desired pharmacological properties are achieved while minimizing side effects .
Axelopran acts primarily as an antagonist at the μ-opioid receptor, which plays a critical role in mediating pain relief and other opioid effects. By selectively blocking these receptors in the gastrointestinal tract, axelopran helps alleviate opioid-induced constipation without interfering with central analgesic effects.
Axelopran exhibits several notable physical and chemical properties:
Axelopran's primary application lies in treating gastrointestinal disorders related to opioid use, particularly:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3